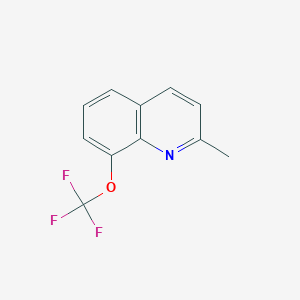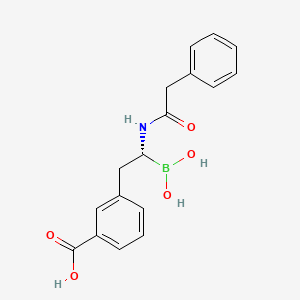
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a boronic acid group, which is known for its unique reactivity and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the reaction of phenylacetamide with a boronic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the phenylacetamido and carboxyphenyl groups.
Benzylboronic acid: Another boronic acid derivative with a benzyl group instead of the phenylacetamido group.
(1r)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid: A closely related compound with a similar structure but different substituents.
Uniqueness
(1r)-2-Phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the phenylacetamido and carboxyphenyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18BNO5 |
|---|---|
Molecular Weight |
327.1 g/mol |
IUPAC Name |
3-[(2R)-2-borono-2-[(2-phenylacetyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H18BNO5/c20-16(11-12-5-2-1-3-6-12)19-15(18(23)24)10-13-7-4-8-14(9-13)17(21)22/h1-9,15,23-24H,10-11H2,(H,19,20)(H,21,22)/t15-/m0/s1 |
InChI Key |
ZAHVYMBTUDWUAX-HNNXBMFYSA-N |
Isomeric SMILES |
B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


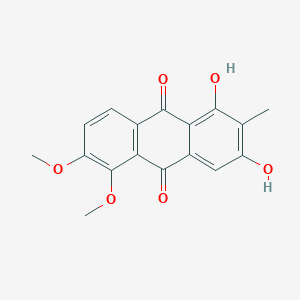
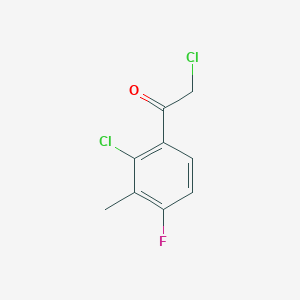

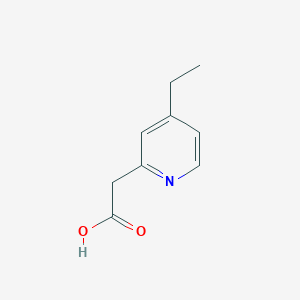

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
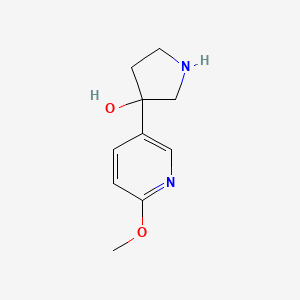
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
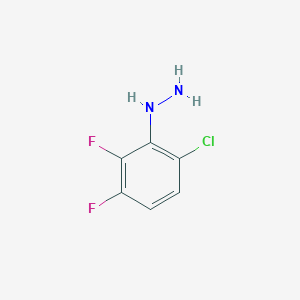
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
